L-Asparagine, L-seryl-L-asparaginyl-L-phenylalanyl-L-leucyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Asparagine, L-seryl-L-asparaginyl-L-phenylalanyl-L-leucyl- is a peptide compound composed of the amino acids L-asparagine, L-serine, L-asparagine, L-phenylalanine, and L-leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine, L-seryl-L-asparaginyl-L-phenylalanyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-asparagine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-serine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-asparagine, L-phenylalanine, and L-leucine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide in large quantities.
Chemical Reactions Analysis
Types of Reactions
L-Asparagine, L-seryl-L-asparaginyl-L-phenylalanyl-L-leucyl- can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Oxidation of specific amino acid residues, such as the phenylalanine residue.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Substitution reactions involving the side chains of the amino acids.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various reagents depending on the specific substitution reaction.
Major Products
The major products of these reactions are the individual amino acids or modified peptides, depending on the reaction conditions and reagents used.
Scientific Research Applications
L-Asparagine, L-seryl-L-asparaginyl-L-phenylalanyl-L-leucyl- has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Industry: Used in the food industry to reduce acrylamide formation during food processing.
Mechanism of Action
The mechanism of action of L-Asparagine, L-seryl-L-asparaginyl-L-phenylalanyl-L-leucyl- involves its interaction with specific molecular targets and pathways. For example, in cancer treatment, it may inhibit the synthesis of proteins essential for cancer cell survival by depleting the amino acid L-asparagine . This leads to the inhibition of protein biosynthesis and induces apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
L-Asparaginase: An enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia.
L-Glutaminase: An enzyme that catalyzes the hydrolysis of L-glutamine to L-glutamic acid and ammonia.
Uniqueness
L-Asparagine, L-seryl-L-asparaginyl-L-phenylalanyl-L-leucyl- is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential therapeutic applications. Unlike L-asparaginase, which is an enzyme, this peptide functions as a substrate or inhibitor in various biochemical pathways.
Properties
CAS No. |
574750-10-0 |
---|---|
Molecular Formula |
C26H39N7O9 |
Molecular Weight |
593.6 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H39N7O9/c1-13(2)8-16(23(38)33-19(26(41)42)11-21(29)36)31-24(39)17(9-14-6-4-3-5-7-14)32-25(40)18(10-20(28)35)30-22(37)15(27)12-34/h3-7,13,15-19,34H,8-12,27H2,1-2H3,(H2,28,35)(H2,29,36)(H,30,37)(H,31,39)(H,32,40)(H,33,38)(H,41,42)/t15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
QICWCZFXMAFXSA-VMXHOPILSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.